molecular formula C17H15N3O3 B2480323 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 897735-05-6

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2480323
CAS No.: 897735-05-6
M. Wt: 309.325
InChI Key: HELCVDMOEAZLRA-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the condensation of 4-methoxybenzoic acid hydrazide with 4-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has been extensively studied for its scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In cancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15(21)18-17-20-19-16(23-17)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCVDMOEAZLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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